molecular formula C7H6ClF B12090453 2-(Methyl-d3)-5-fluorochlorobenzene CAS No. 1185310-14-8

2-(Methyl-d3)-5-fluorochlorobenzene

Cat. No.: B12090453
CAS No.: 1185310-14-8
M. Wt: 147.59 g/mol
InChI Key: CSARJIQZOSVYHA-FIBGUPNXSA-N
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Description

2-(Methyl-d3)-5-fluorochlorobenzene is a deuterated aromatic compound that features a fluorine and chlorine atom attached to a benzene ring, along with a methyl group where the hydrogen atoms are replaced by deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl-d3)-5-fluorochlorobenzene typically involves the deuteration of methyl groups in the presence of deuterium oxide and phase-transfer catalysts. One common method includes the reaction of nitromethane with deuterium oxide to form nitromethane-d3, which is then reduced to form methyl-d3-amine . This intermediate can be further reacted with appropriate halogenated benzene derivatives to introduce the fluorine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-d3)-5-fluorochlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Methyl-d3)-5-fluorochlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl-d3)-5-fluorochlorobenzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. In biological systems, the compound may interact with enzymes and receptors, altering their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(Methyl-d3)-5-chlorobenzene: Similar structure but lacks the fluorine atom.

    2-(Methyl-d3)-5-fluorobenzene: Similar structure but lacks the chlorine atom.

    2-(Methyl-d3)-4-fluorochlorobenzene: Similar structure with different positioning of the fluorine and chlorine atoms.

Uniqueness

2-(Methyl-d3)-5-fluorochlorobenzene is unique due to its specific isotopic labeling and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and interactions in various applications .

Properties

CAS No.

1185310-14-8

Molecular Formula

C7H6ClF

Molecular Weight

147.59 g/mol

IUPAC Name

2-chloro-4-fluoro-1-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1D3

InChI Key

CSARJIQZOSVYHA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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